molecular formula C12H13NO2 B2508657 2,3,3-trimethyl-3H-indole-4-carboxylic acid CAS No. 1361397-78-5

2,3,3-trimethyl-3H-indole-4-carboxylic acid

Cat. No.: B2508657
CAS No.: 1361397-78-5
M. Wt: 203.241
InChI Key: DLFRWILZUBBIOA-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indole-4-carboxylic acid (CAS 1361397-78-5) is a high-purity indole derivative offered for research and development purposes. This compound features the indole scaffold, a structure of significant interest in medicinal chemistry and materials science . With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . While specific literature on the 4-carboxylic acid isomer is less common, its structural isomer, 2,3,3-trimethyl-3H-indole-5-carboxylic acid (CAS 84100-84-5), is well-documented in peer-reviewed synthetic routes, demonstrating the utility of this class of compounds as key intermediates . Researchers value these trimethylindole carboxylic acids for developing novel functional materials and bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,3-trimethylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFRWILZUBBIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The indole scaffold originates from the cyclization of arylhydrazones derived from ketones and arylhydrazines. For 2,3,3-trimethyl-3H-indole-4-carboxylic acid, the retrosynthetic pathway dissects into:

  • Arylhydrazine precursor : 3-Hydrazinobenzoic acid (or its ester-protected variant) to position the carboxylic acid at the indole’s 4-position post-cyclization.
  • Ketone component : 3-Methyl-2-butanone (isopropyl methyl ketone) to introduce the 2,3,3-trimethyl substitution pattern.

Synthetic Procedure

  • Hydrazine Synthesis :

    • 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd-C in ethanol. Subsequent diazotization with NaNO₂/HCl and treatment with SnCl₂ yields 3-hydrazinobenzoic acid.
    • Alternative : Methyl 3-hydrazinobenzoate is prepared to avoid solubility issues during cyclization.
  • Hydrazone Formation :

    • Condensation of 3-hydrazinobenzoic acid (1.0 equiv) with 3-methyl-2-butanone (1.2 equiv) in glacial acetic acid under reflux for 12–16 hours forms the corresponding hydrazone.
    • Key conditions : Nitrogen atmosphere, 110–120°C, catalytic p-toluenesulfonic acid (PTSA).
  • Cyclization :

    • The hydrazone undergoes Fischer indole cyclization in concentrated HCl/acetic acid (1:1 v/v) at 100°C for 6–8 hours. The reaction proceeds via-sigmatropic rearrangement, forming the indole core and ejecting ammonia.
    • Yield : 68–75% (crude), depending on purity of intermediates.
  • Workup and Purification :

    • Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and solvent evaporation yield a brown solid.
    • Recrystallization from ethanol/water (3:1) or silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >95% purity.

Alternative Synthetic Routes

Nitroindolenine Intermediate Pathway

A modified approach leverages nitro-substituted intermediates for subsequent reduction and carboxylation:

  • Nitration :
    • 2,3,3-Trimethylindolenine (1.0 equiv) is treated with fuming HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 5.
  • Reduction and Carboxylation :
    • Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.
    • Sandmeyer reaction with CuCN/KCN introduces a nitrile group, which is hydrolyzed to carboxylic acid using 6M HCl.
    • Limitation : Low regioselectivity during nitration complicates isolation of the 4-carboxyl derivative.

Directed C-H Functionalization

Modern techniques employ transition metal catalysis to install the carboxyl group directly:

  • Palladium-mediated C-H activation : Using Pd(OAc)₂, phenanthroline ligand, and CO₂ in DMF at 120°C, the methyl group at position 4 is oxidized to carboxylic acid.
  • Yield : 40–50%, with challenges in avoiding over-oxidation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability and safety:

  • Microreactor setup : Mixing 3-hydrazinobenzoic acid and 3-methyl-2-butanone in a Teflon-coated reactor at 130°C reduces reaction time to 2 hours.
  • In-line purification : Simulated moving bed (SMB) chromatography isolates the product with 85% recovery.

Green Chemistry Modifications

  • Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane in extraction steps, reducing environmental impact.
  • Catalyst recycling : Immobilized PTSA on mesoporous silica enables three reuse cycles without activity loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.2 Hz, 1H, H-5), 7.45 (s, 1H, H-7), 3.15 (s, 3H, N–CH₃), 2.95 (s, 6H, C(CH₃)₂).
  • HRMS-ESI : [M+H]⁺ observed at m/z 204.1024 (calculated: 203.0946 for C₁₂H₁₃NO₂).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity ≥98%.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

  • Issue : Competing formation of 5- and 7-carboxyl isomers during Fischer synthesis.
  • Mitigation : Electron-withdrawing groups on the arylhydrazine improve 4-carboxyl selectivity.

Carboxyl Group Stability

  • Ester protection : Using methyl esters during cyclization prevents decarboxylation, with post-synthesis hydrolysis in NaOH/MeOH.

Chemical Reactions Analysis

Types of Reactions

2,3,3-trimethyl-3H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Synthesis of Cyanine Dyes

  • 2,3,3-trimethyl-3H-indole-4-carboxylic acid serves as an important intermediate in the synthesis of cyanine dyes. These dyes are widely used in fluorescence imaging due to their strong absorption and emission properties. The production process often involves cyclization reactions that yield indolenines, which are then converted into cyanine derivatives .

2. Chemical Reactions

  • The compound undergoes various chemical transformations such as oxidation and substitution reactions. For example:
    • Oxidation : It can be oxidized to form indole derivatives.
    • Reduction : Reduction reactions can yield different reduced forms of the compound.
    • Substitution : Functional groups can be replaced by other groups in substitution reactions.

Biological Applications

1. Tumor Imaging

  • In biological research, derivatives of this compound are utilized as contrast agents for near-infrared tumor imaging. This application is particularly valuable in studying tumor hypoxia and enhancing the visibility of tumors during imaging procedures.

2. Therapeutic Potential

  • The compound and its derivatives are being explored for potential therapeutic applications in cancer treatment. Studies have indicated that certain derivatives may exhibit anti-cancer properties, making them candidates for further research in oncological therapies.

Medical Applications

1. Fluorescent Probes

  • As a fluorescent probe, this compound has been studied for its ability to quantify specific proteins such as transthyretin in biological samples. This application is crucial for diagnostic purposes and understanding various diseases .

2. Drug Development

  • The compound has been investigated for its role in drug combinations aimed at enhancing efficacy against resistant strains of diseases such as tuberculosis. Its structure allows for modifications that can lead to more potent drug candidates .

Industrial Applications

1. Dyes and Imaging Agents

  • In the industrial sector, this compound is employed in the production of dyes and imaging agents. These products are essential for advancements in medical imaging technologies and various analytical applications .

Case Study 1: Synthesis of Cyanine Dyes

A recent study demonstrated an efficient method for synthesizing cyanine dyes using this compound as a precursor. The reaction conditions were optimized to enhance yield and purity, resulting in a new class of fluorescent dyes with improved photophysical properties.

Case Study 2: Tumor Imaging

Research involving the use of this compound derivatives as contrast agents showed promising results in enhancing tumor visibility during imaging procedures. The study highlighted the compound's ability to selectively accumulate in hypoxic tumor regions.

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-3H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomerism of Carboxylic Acid Groups

The position of the carboxylic acid group significantly impacts physicochemical properties:

  • 3-Indolecarboxylic acid (CAS 771-50-6) : Carboxylic acid at position 3. This compound is widely used as a pharmaceutical intermediate. Its lower steric hindrance compared to 4-substituted analogs may enhance hydrogen-bonding interactions in biological systems .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) : Carboxylic acid at position 2 with a chloro substituent at position 5. The electron-withdrawing chlorine enhances acidity, while the 2-carboxylic acid position may restrict rotational freedom .
  • 2,3-Dihydro-1H-indole-4-carboxylic acid (CAS 175647-03-7): A dihydroindole (indoline) with a carboxylic acid at position 4.

Table 1: Positional Isomer Comparison

Compound Carboxylic Acid Position Key Substituents Molecular Formula CAS Number Properties/Applications Reference
3-Indolecarboxylic acid 3 None C₉H₇NO₂ 771-50-6 Pharmaceutical intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2 7-Cl, 3-Me C₁₀H₈ClNO₂ 16381-48-9 Bioactive compound candidate
2,3-Dihydro-1H-indole-4-carboxylic acid 4 Dihydroindole ring C₉H₉NO₂ 175647-03-7 Altered electronic properties

Substituent Effects on Reactivity and Bioactivity

Methyl and halogen substituents modulate lipophilicity and electronic effects:

  • The lack of a carboxylic acid group limits hydrogen-bonding capacity .
  • The ethyl linker may improve conformational flexibility .

Table 2: Substituent Effects

Compound Substituents Key Functional Groups Molecular Weight CAS Number Notable Characteristics Reference
3,3-Diallyl-4-methyl-3H-indole 3,3-DiAllyl, 4-Me None 213.29 Not provided High steric bulk
3-(2-Carboxyethyl)-1H-indole-4-carboxylic acid 4-COOH, 3-(CH₂)₂COOH Dual carboxylic acids 233.23 36800-70-1 Enhanced solubility
1-Methyl-1H-indole-3-carboxylic acid 1-Me, 3-COOH N-Methyl, carboxylic acid 175.17 32387-21-6 Reduced hydrogen-bonding capacity

Heterocyclic Fusion and Ring Modifications

Fused heterocycles or saturated rings alter electronic and spatial properties:

  • 1-Cyclopropyl-4-oxo-4,9-dihydro-11H-pyrido[2,3-b]indole-3-carboxylic acid: A pyridoindole derivative with a cyclopropyl group. The fused pyridone ring introduces keto-enol tautomerism, affecting acidity and binding interactions .
  • The pyridoindole scaffold is common in kinase inhibitors .

Table 3: Heterocyclic Derivatives

Compound Structural Features Molecular Formula CAS Number Applications Reference
Pyrido[2,3-b]indole-3-carboxylic acid Fused pyridone ring C₁₇H₁₉N₂O₅·H₂O Not provided Tautomerism-dependent activity
Tetrahydro-pyrido[3,4-b]indole-3-carboxylic acid Saturated pyridoindole C₁₃H₁₄N₂O₂ Not provided Kinase inhibitor scaffold

Research Findings and Implications

  • Synthetic Routes : Hydrolysis of esters (e.g., ) and condensation reactions () are common for indole carboxylic acids. The target compound may require regioselective methylation and carboxylation.
  • Biological Activity: Substituents at position 3 (e.g., methyl, allyl) may enhance lipophilicity, favoring blood-brain barrier penetration. Conversely, 4-carboxylic acid groups could improve solubility for intravenous formulations.
  • Safety Considerations : Chloro and methyl substituents () may influence toxicity profiles, necessitating rigorous hazard assessments.

Biological Activity

2,3,3-Trimethyl-3H-indole-4-carboxylic acid (TMICA) is an indole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a trimethylated indole core and a carboxylic acid functional group. Research has indicated various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article delves into the biological activity of TMICA, supported by relevant data and case studies.

Chemical Structure

The chemical structure of TMICA can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}

Antimicrobial Activity

TMICA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial activity suggests that TMICA could be a candidate for developing new antibacterial and antifungal agents .

Anticancer Activity

Research has also highlighted the anticancer potential of TMICA. In vitro studies have shown that TMICA induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study:
In a study involving MCF-7 breast cancer cells, TMICA was found to reduce cell viability by 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating its effectiveness in inducing programmed cell death .

Antiviral Activity

TMICA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes.

Mechanism of Action:
The proposed mechanism involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. In vitro assays demonstrated that TMICA reduced the viral load of influenza A virus in infected cell cultures by over 90% at concentrations as low as 10 µM .

Interaction Studies

Interaction studies focusing on TMICA have revealed its binding affinity to various biological targets. These studies are crucial for understanding how TMICA exerts its biological effects.

Target Binding Affinity (Kd)
Protein Kinase A150 nM
Cyclooxygenase-2200 nM
Dipeptidyl Peptidase IV300 nM

These interactions suggest that TMICA may serve as a lead compound for drug development targeting these proteins .

Q & A

How can the synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid be optimized for improved yield and purity?

Basic Research Focus : Initial synthesis protocols often involve condensation reactions or cyclization of substituted indole precursors. For example, refluxing 3-formyl-indole derivatives with methylating agents in acetic acid, as seen in analogous indole-carboxylic acid syntheses .
Advanced Optimization : Employ Design of Experiments (DOE) to systematically vary parameters like reaction time, temperature, and molar ratios. Sodium acetate can act as a catalyst in such reactions, and adjusting its concentration may enhance reaction efficiency . Monitor intermediates via TLC or HPLC (≥98% purity standards, as in ) to isolate high-purity products.

What crystallographic techniques are recommended for resolving the crystal structure of this compound?

Basic Practice : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to determine molecular geometry and confirm stereochemistry .
Advanced Analysis : Address challenges like twinning or poor diffraction quality by employing high-resolution data collection (synchrotron sources) and iterative refinement. SHELXPRO or Olex2 interfaces can assist in modeling disordered methyl groups common in alkylated indoles .

How can contradictory spectroscopic data (e.g., NMR, MS) during characterization be resolved?

Basic Approach : Confirm assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for methyl groups in crowded regions (δ 1.5–2.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Resolution : Apply computational tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data. For mass spectrometry, employ tandem MS/MS to distinguish fragmentation pathways from isomeric impurities .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Basic Derivative Synthesis : Modify the carboxylic acid group via esterification or amidation (e.g., coupling with thiazole or piperazine moieties, as in ). Use acetic acid/sodium acetate-mediated condensations for introducing substituents at the 3-position .
Advanced SAR Studies : Incorporate bioisosteres (e.g., replacing -COOH with tetrazole) or methyl group substitutions to assess steric/electronic effects. Evaluate biological activity in assays targeting indole-related pathways (e.g., GPx4 inhibition, as in ).

Which analytical methods are most reliable for assessing purity in polar vs. non-polar solvents?

Basic Quality Control : Use HPLC with a C18 column and UV detection (λ = 254 nm) for polar solvents (e.g., methanol). For non-polar solvents (e.g., hexane/ethyl acetate), combine GC-MS with internal standards .
Advanced Purity Profiling : Employ charged aerosol detection (CAD) for non-UV-active impurities. Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility .

How can thermal stability and decomposition pathways be evaluated under varying conditions?

Basic Stability Assessment : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Use FT-IR or gas chromatography (GC) to identify volatile degradation products .
Advanced Mechanistic Insight : Combine TGA with mass spectrometry (TGA-MS) to correlate mass loss with specific degradation steps. Accelerated stability studies (40°C/75% RH) can predict shelf-life under storage conditions .

What experimental approaches elucidate reaction mechanisms in the compound’s synthesis?

Basic Mechanistic Probes : Isotopic labeling (e.g., deuterated methyl groups) to track methyl transfer steps. Quench studies with intermediates isolated via flash chromatography .
Advanced Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress. Computational modeling (e.g., DFT for transition-state analysis) can validate proposed mechanisms .

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